

In-Depth Technical Guide: Spectral Data of 3-(4-Bromophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-Bromophenyl)-3-oxopropanenitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **3-(4-Bromophenyl)-3-oxopropanenitrile**, a molecule of interest in pharmaceutical and chemical research. This document collates available spectroscopic data, outlines a general experimental protocol for its synthesis, and presents a logical workflow for its spectral analysis.

Core Spectral Data

The following tables summarize the key spectral data for **3-(4-Bromophenyl)-3-oxopropanenitrile** (CAS No: 4592-94-3).^[1] This data is essential for the structural elucidation and characterization of the compound.

Table 1: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
27.5	CH_2
115.4	CN
129.5	C-Br
130.8	Aromatic CH
132.5	Aromatic CH
134.1	Aromatic C
185.1	C=O

Source: Inst. of Org. Chem., Univ. of Vienna (data available on PubChem)[\[1\]](#)

Table 2: Mass Spectrometry Data

m/z	Interpretation
50	Fragment
75	Fragment
76	Fragment
104	Fragment
155	$[\text{M-Br}]^+$
157	$[\text{M-Br}+2]^+$
182	$[\text{M-C}_2\text{H}_2\text{N}]^+$
184	$[\text{M-C}_2\text{H}_2\text{N}+2]^+$
223	$[\text{M}]^+$
225	$[\text{M}+2]^+$

Source: John Wiley & Sons, Inc. (data available on PubChem)[\[1\]](#)

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Assignment
~2250	C≡N stretch
~1680	C=O stretch (aromatic ketone)
~1580, 1480, 1400	C=C stretch (aromatic)
~830	C-H bend (para-substituted aromatic)

Source: John Wiley & Sons, Inc. (data available on PubChem)[\[1\]](#)

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-(4-Bromophenyl)-3-oxopropanenitrile** is not readily available in peer-reviewed literature, a general and reliable method for the synthesis of substituted benzoylacetanitriles can be adapted. The following procedure is based on the well-established Claisen condensation reaction between an ester and a nitrile.

General Synthesis of Substituted Benzoylacetanitriles

This procedure is adapted from a method described for the synthesis of various β -ketonitriles.

Materials:

- Ethyl 4-bromobenzoate (1 equivalent)
- Acetonitrile (1 equivalent)
- Potassium tert-butoxide (2 equivalents)
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate
- n-hexane

- 1 M HCl solution
- Water
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

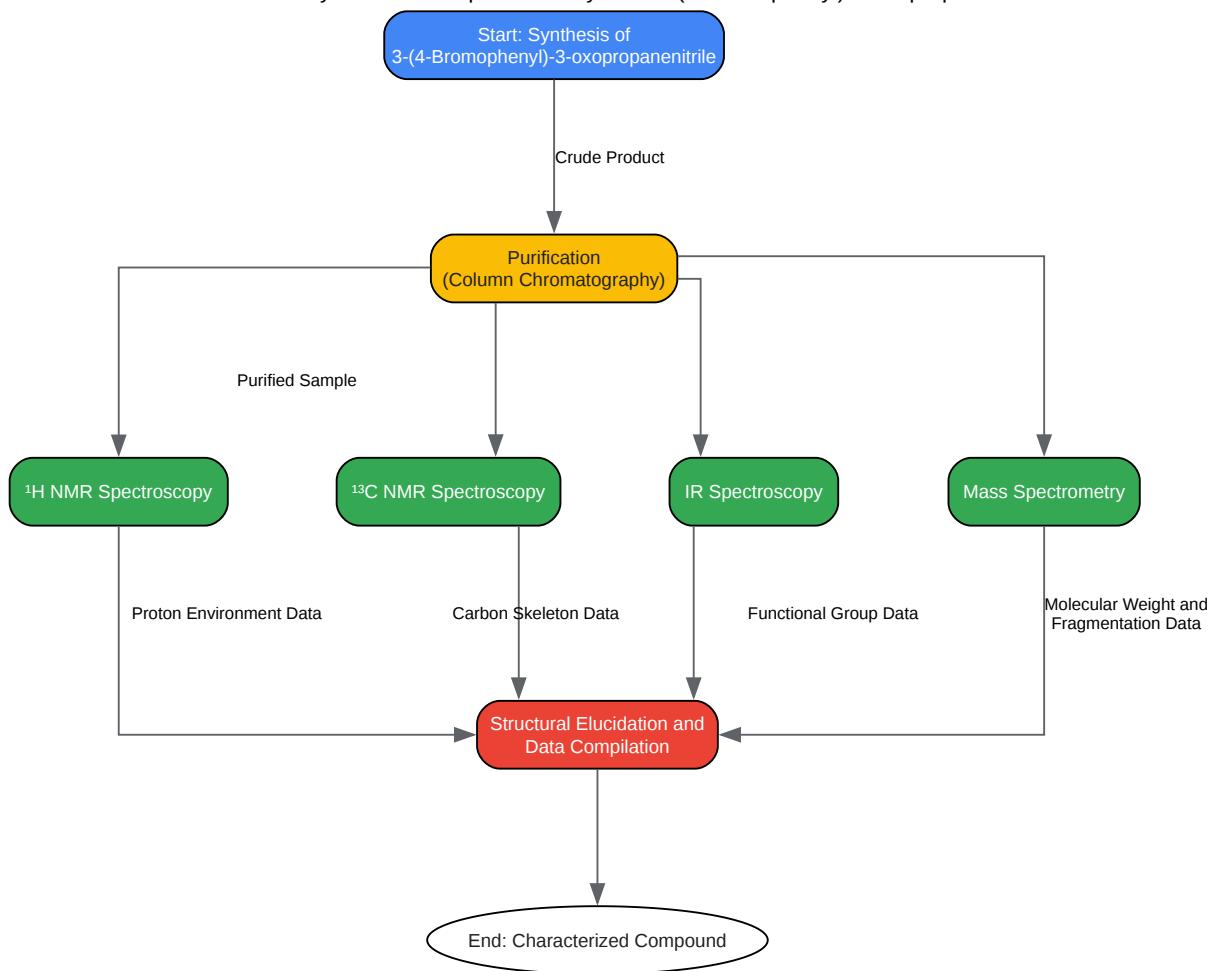
Procedure:

- Dissolve ethyl 4-bromobenzoate (1 equivalent) in anhydrous THF.
- To this solution, add potassium tert-butoxide (2 equivalents) at room temperature with stirring.
- Add acetonitrile (1 equivalent) to the reaction mixture.
- Stir the resulting mixture at ambient temperature and monitor the reaction progress by thin-layer chromatography.
- Upon completion, quench the reaction by adding water.
- Add ethyl acetate and acidify the aqueous layer with 1 M HCl solution.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude residue by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to yield **3-(4-Bromophenyl)-3-oxopropanenitrile**.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and spectral characterization of **3-(4-Bromophenyl)-3-oxopropanenitrile**.

Workflow for Synthesis and Spectral Analysis of 3-(4-Bromophenyl)-3-oxopropanenitrile

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Caption: Logical workflow for the synthesis and spectral analysis.

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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: Spectral Data of 3-(4-Bromophenyl)-3-oxopropanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1269170#spectral-data-of-3-4-bromophenyl-3-oxopropanenitrile>]

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